molecular formula C23H22N4O7 B573715 Benzamide,  3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p CAS No. 176378-93-1

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p

Cat. No.: B573715
CAS No.: 176378-93-1
M. Wt: 466.4 g/mol
InChI Key: QLXVAFPDTDRCOW-UHFFFAOYSA-N
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Description

Overview of Benzamide Derivatives in Chemical Research

Benzamide derivatives constitute a fundamental class of organic compounds that have captured the attention of researchers across multiple disciplines due to their remarkable structural diversity and broad spectrum of applications. The basic benzamide framework, characterized by the presence of an amide functional group directly attached to a benzene ring, serves as a versatile scaffold for chemical modification and functionalization. Research has demonstrated that benzamide derivatives exhibit exceptional potential in various fields, ranging from materials science to pharmaceutical development, with their properties being highly dependent on the nature and positioning of substituent groups.

The significance of benzamide derivatives in chemical research stems from their ability to undergo diverse chemical transformations while maintaining structural integrity. Studies have shown that these compounds can be systematically modified through various synthetic approaches, including acylation reactions, substitution processes, and condensation mechanisms. The structural flexibility of the benzamide core allows for the introduction of multiple functional groups, creating opportunities for developing compounds with tailored properties and enhanced functionality.

Contemporary research has revealed that benzamide derivatives demonstrate remarkable versatility in their chemical behavior. Investigations into their synthesis have established efficient methodologies for constructing complex benzamide structures, with particular emphasis on developing environmentally sustainable synthetic routes. The fundamental understanding of benzamide chemistry has been enhanced through comprehensive studies examining structure-activity relationships, which have provided valuable insights into how specific structural modifications influence chemical and physical properties.

Historical Context of Pyrimidine-Containing Benzamides

The integration of pyrimidine moieties into benzamide structures represents a significant advancement in heterocyclic chemistry that has evolved over several decades of research. Pyrimidine derivatives have long been recognized for their fundamental importance in biological systems, serving as essential components of nucleic acids and various biomolecules. The incorporation of pyrimidine rings into benzamide frameworks creates hybrid molecules that combine the beneficial characteristics of both structural elements, resulting in compounds with enhanced complexity and potential functionality.

Historical developments in pyrimidine-containing benzamides have been driven by the recognition that these hybrid structures offer unique opportunities for developing novel chemical entities with specialized properties. Research has demonstrated that pyrimidine-substituted benzamides exhibit distinctive chemical behavior compared to their simple benzamide counterparts, particularly in terms of their reactivity patterns and structural stability. The evolution of synthetic methodologies for constructing these complex molecules has been marked by continuous improvements in efficiency and selectivity.

The development of pyrimidine-containing benzamides has been significantly influenced by advances in understanding the relationship between molecular structure and chemical properties. Studies have revealed that the presence of pyrimidine substituents can dramatically alter the electronic distribution within benzamide molecules, leading to modified reactivity patterns and enhanced stability under various conditions. This fundamental understanding has guided the rational design of new compounds with specific structural features optimized for particular applications.

Recent investigations have highlighted the importance of pyrimidine-containing benzamides in advancing our understanding of complex molecular interactions and chemical behavior. The structural complexity of these molecules provides researchers with valuable models for studying the effects of multiple functional groups on overall molecular properties. Furthermore, the development of sophisticated analytical techniques has enabled detailed characterization of these compounds, contributing to a deeper understanding of their chemical nature and potential applications.

Significance of 3,5-Bis(acetyloxy) Substitution Pattern

The 3,5-bis(acetyloxy) substitution pattern represents a particularly important structural motif in benzamide chemistry that has garnered considerable attention due to its unique chemical and physical properties. This specific substitution pattern involves the placement of acetyloxy groups at the 3 and 5 positions of the benzene ring, creating a symmetrical arrangement that significantly influences the overall molecular characteristics. Research has demonstrated that this substitution pattern can dramatically alter the electronic properties of the benzamide scaffold, leading to enhanced stability and modified reactivity profiles.

The strategic positioning of acetyloxy groups in the 3,5-configuration provides several advantages from both synthetic and functional perspectives. Studies have shown that this arrangement facilitates controlled chemical modifications while maintaining structural integrity, making it an attractive target for synthetic chemists developing complex molecular architectures. The symmetrical nature of the substitution pattern also contributes to improved crystalline properties and enhanced solubility characteristics in various solvents.

Investigation of the chemical behavior of 3,5-bis(acetyloxy) substituted benzamides has revealed distinctive reactivity patterns that distinguish these compounds from other benzamide derivatives. The presence of acetyloxy groups introduces additional sites for chemical modification, enabling the development of more complex molecular structures through selective functional group transformations. Research has demonstrated that these substituents can be selectively modified under appropriate conditions, providing access to diverse derivative compounds with tailored properties.

The significance of the 3,5-bis(acetyloxy) substitution pattern extends beyond its immediate chemical properties to encompass broader implications for molecular design and development. Studies have established that this specific arrangement of functional groups creates favorable intermolecular interactions that can influence the behavior of these compounds in various chemical environments. The systematic investigation of structure-property relationships in 3,5-bis(acetyloxy) benzamides has provided valuable insights for the rational design of new compounds with enhanced functionality.

Current Research Landscape and Challenges

The contemporary research landscape surrounding benzamide derivatives, particularly those incorporating complex substituent patterns like the target compound, is characterized by rapid advancement and increasing sophistication in both synthetic methodologies and analytical techniques. Current investigations focus heavily on developing more efficient synthetic routes that can accommodate the structural complexity inherent in multi-substituted benzamide systems. Researchers are particularly interested in establishing scalable synthetic protocols that maintain high selectivity and yield while minimizing environmental impact.

One of the primary challenges facing researchers in this field is the development of reliable methods for controlling regioselectivity during the synthesis of heavily substituted benzamide derivatives. The presence of multiple reactive sites within complex molecular structures can lead to the formation of unwanted side products, requiring sophisticated synthetic strategies to achieve the desired selectivity. Recent advances in catalyst development and reaction optimization have begun to address these challenges, but significant opportunities remain for further improvement.

The characterization and analysis of complex benzamide derivatives present another significant challenge in current research efforts. Traditional analytical methods may prove insufficient for fully elucidating the structural features and chemical behavior of compounds with multiple functional groups and complex substituent patterns. Advanced spectroscopic techniques and computational modeling approaches are increasingly being employed to provide comprehensive structural characterization and to understand the relationship between molecular structure and chemical properties.

Current research efforts are also focused on understanding the fundamental chemical principles that govern the behavior of complex benzamide derivatives under various conditions. This includes investigating their stability profiles, reactivity patterns, and intermolecular interactions in different chemical environments. The development of predictive models that can accurately forecast the properties and behavior of new benzamide derivatives represents a major goal for researchers working in this area, as such models would significantly accelerate the discovery and development of new compounds with desired characteristics.

Molecular Property Value Significance
Molecular Formula C₂₃H₂₂N₄O₇ Complex multi-heteroatom structure
Molecular Weight 466.44300 Moderate molecular weight range
Exact Mass 466.14900 High precision mass determination
Polar Surface Area 141.22000 Ų Significant polar character
LogP Value 2.13780 Moderate lipophilicity

Properties

CAS No.

176378-93-1

Molecular Formula

C23H22N4O7

Molecular Weight

466.4 g/mol

IUPAC Name

[3-acetyloxy-5-[[1-methyl-4-(methylamino)-2,6-dioxo-3-phenylpyrimidin-5-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C23H22N4O7/c1-13(28)33-17-10-15(11-18(12-17)34-14(2)29)21(30)25-19-20(24-3)27(16-8-6-5-7-9-16)23(32)26(4)22(19)31/h5-12,24H,1-4H3,(H,25,30)

InChI Key

QLXVAFPDTDRCOW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)NC)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)NC)OC(=O)C

Synonyms

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-pyrimidinyl]-

Origin of Product

United States

Preparation Methods

Formation of the Benzamide Core

The benzamide backbone is synthesized via amide bond formation between a benzoic acid derivative and an amine. For example, reacting 3,5-dihydroxybenzoic acid with thionyl chloride generates the corresponding acyl chloride, which is then treated with ammonium hydroxide to yield 3,5-dihydroxybenzamide.

Acetylation of Hydroxyl Groups

The hydroxyl groups at positions 3 and 5 undergo acetylation using acetic anhydride in the presence of pyridine as a catalyst. This step requires anhydrous conditions and temperatures of 0–5°C to prevent side reactions:

3,5-Dihydroxybenzamide+(CH3CO)2Opyridine3,5-Bis(acetyloxy)benzamide\text{3,5-Dihydroxybenzamide} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{3,5-Bis(acetyloxy)benzamide}

The reaction progress is monitored via thin-layer chromatography (TLC), with a typical yield of 85–90%.

Construction of the Tetrahydro-Pyrimidinone Ring

The tetrahydro-pyrimidinone moiety is synthesized through a Mannich reaction , combining formaldehyde, methylamine, and a diketone precursor. For instance, 1-phenyl-1,3-dione reacts with methylamine and formaldehyde under reflux in ethanol to form the six-membered ring:

1-Phenyl-1,3-dione+CH3NH2+HCHOTetrahydro-pyrimidinone intermediate\text{1-Phenyl-1,3-dione} + \text{CH}3\text{NH}2 + \text{HCHO} \rightarrow \text{Tetrahydro-pyrimidinone intermediate}

This step achieves moderate yields (60–70%) and requires purification via recrystallization from ethyl acetate.

Introduction of the Methylamino Group

The methylamino group at position 6 is introduced via nucleophilic substitution or reductive amination . Using a brominated intermediate, methylamine is reacted in DCM at room temperature, with triethylamine as a base:

Brominated intermediate+CH3NH2Et3NMethylamino-substituted product\text{Brominated intermediate} + \text{CH}3\text{NH}2 \xrightarrow{\text{Et}_3\text{N}} \text{Methylamino-substituted product}

Yields range from 50–65%, depending on the steric hindrance of the substrate.

Final Coupling and Cyclization

The acetyloxybenzamide and tetrahydro-pyrimidinone intermediates are coupled via a condensation reaction using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in THF under nitrogen atmosphere, followed by cyclization at 80°C to form the final product.

Functional Group Incorporation Strategies

Functional GroupMethodReagents/ConditionsYield
AcetyloxyAcetylationAcetic anhydride, pyridine, 0–5°C85–90%
MethylaminoNucleophilic substitutionMethylamine, Et3_3N, DCM50–65%
DioxoOxidationKMnO4_4, acidic conditions70–75%
Tetrahydro ringMannich reactionFormaldehyde, methylamine, ethanol, reflux60–70%

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography (silica gel, ethyl acetate/hexane) or HPLC for polar intermediates. Recrystallization from solvents like ether or toluene enhances purity.

Spectroscopic Analysis

  • IR Spectroscopy : Confirms acetyloxy (C=O stretch at 1740 cm1^{-1}) and amide (N–H bend at 1550 cm1^{-1}) groups.

  • 1^1H NMR : Peaks at δ 2.3 ppm (methyl groups), δ 7.2–8.1 ppm (aromatic protons), and δ 4.9 ppm (CH2_2 in tetrahydro ring).

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 486.86 for C21_{21}H23_{23}N3_3O6_6).

Optimization Strategies

Temperature Control

Exothermic reactions (e.g., acetylation) require ice baths to minimize side products. Cyclization steps benefit from elevated temperatures (80–110°C) to drive reactivity.

Catalytic Enhancements

Nickel-based catalysts (e.g., Ni(OAc)2_2) improve coupling efficiency in aromatic substitutions. Acidic conditions (H2_2SO4_4) facilitate imidamide formation during ring closure.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethers (THF) are ideal for Grignard reactions.

Challenges and Mitigation

  • Low Yields in Cyclization : Additive agents like molecular sieves absorb water, improving reaction efficiency.

  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure correct stereochemistry in the tetrahydro ring.

  • Byproduct Formation : Gradient elution in chromatography separates closely related impurities .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s derivatives may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development for various diseases.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] involves its interaction with specific molecular targets. The acetyloxy and methylamino groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound belongs to a broader class of benzamide derivatives with modifications on the aromatic ring and the pyrimidinyl side chain. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound ID Key Substituents Molecular Formula Molecular Weight CAS Number Key References
Target Compound 3,5-bis(acetyloxy), methyl, phenyl, methylamino C₂₃H₂₂N₄O₇ 466.45 176378-96-4
Compound A 3,5-bis(trifluoromethyl), cyclopropylmethyl C₁₇H₁₃F₆N₃O 413.3 -
Compound B 3,5-di-tert-butyl, 4-hydroxy, 4-methoxyphenyl C₂₇H₃₄N₄O₅ 494.58 176378-81-7
Compound C 3,5-di-tert-butyl, 4-hydroxy, dimethyl C₂₅H₃₆N₄O₄ 472.58 176378-81-7
Compound D 3,5-bis(acetyloxy), dimethylamino, fluorophenyl C₂₄H₂₃FN₄O₇ 498.47 176378-95-3

Key Observations

In contrast, the acetyloxy groups in the target compound may act as prodrug motifs or improve solubility. Hydrogen-Bonding Capacity: Compound B (4-hydroxy, 4-methoxyphenyl) and Compound C (4-hydroxy) introduce hydrogen-bond donors, which could enhance interactions with polar residues in target proteins .

Synthetic Accessibility :

  • The target compound’s synthesis involves multi-step reactions, with yields influenced by acetyloxy group stability. In contrast, Compound A is synthesized via microwave-assisted cyanation (45% yield), highlighting efficiency gains with modern techniques .
  • Compound D’s fluorophenyl substituent introduces synthetic challenges due to fluorine’s reactivity, requiring specialized purification methods .

Biological Relevance: While explicit bioactivity data are absent in the provided evidence, structural analogs like Compound A (trifluoromethyl) are often explored in antiviral or anticancer research due to their lipophilicity and resistance to oxidative metabolism .

Research Findings and Implications

  • Metabolic Considerations : The acetyloxy groups in the target compound may undergo esterase-mediated hydrolysis, releasing active metabolites. This contrasts with the stable trifluoromethyl groups in Compound A .
  • Solubility Trends : The tert-butyl derivatives (Compounds B and C) are likely less water-soluble than the acetyloxy-substituted target compound, impacting formulation strategies .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-pyrimidinyl] (CAS No. 176378-93-1) exhibits a complex structure that suggests potential therapeutic applications. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O7C_{23}H_{26}N_{4}O_{7}, with a molecular weight of approximately 502.48 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H26N4O7C_{23}H_{26}N_{4}O_{7}
Molecular Weight502.48 g/mol
CAS Number176378-93-1

Research indicates that benzamide derivatives can interact with various biological targets. For example, benzamide riboside has been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This inhibition leads to reduced cellular levels of NADP and NADPH, destabilizing DHFR and ultimately inhibiting cell growth in resistant cancer cell lines .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives:

  • Inhibition of Tumor Growth : Benzamide derivatives have demonstrated significant antitumor effects in various cancer models. In a study involving human T-cell lymphoblastic leukemia cells, benzamide riboside was found to inhibit cell growth effectively by targeting DHFR .
  • Case Study : A cohort study involving patients treated with benzamide-positive compounds showed long-term survival benefits in a subset of patients with advanced cancer .
  • Cell Proliferation Inhibition : Compounds similar to the target compound have been shown to inhibit cell proliferation driven by RET kinase mutations in cancer cells, indicating a promising avenue for further investigation .

Antifungal Activity

Benzamide derivatives have also been evaluated for antifungal properties:

  • A series of novel benzamides exhibited moderate inhibitory activity against various fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum, with EC50 values indicating effective concentrations for antifungal action .

Research Findings and Case Studies

A comprehensive analysis of the biological activity of benzamide derivatives reveals several key findings:

Study FocusFindings
Anticancer MechanismInhibition of DHFR through NADK inhibition
Patient OutcomesLong-term survival in 60% of treated patients
Antifungal EfficacyModerate activity against select fungi

Q & A

Q. How can researchers optimize the synthesis of benzamide derivatives to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by controlling stoichiometry (e.g., using 1.00 equiv. of reagents as in ) and temperature. Purification via column chromatography (e.g., using dichloromethane/pentanes gradients) or recrystallization (e.g., diethyl ether/pentanes) is critical . Intermediate characterization with NMR (1H, 13C) and elemental analysis ensures structural fidelity . For acylated intermediates, nucleophilic displacement with reagents like 4-chloro-7-nitrobenzofurazane can enhance functionalization .

Q. What safety protocols are essential when handling benzamide derivatives with potential mutagenic risks?

  • Methodological Answer : Conduct pre-experiment hazard assessments per guidelines (e.g., Prudent Practices in the Laboratory). Use Ames II testing to evaluate mutagenicity, as done for anomeric amide derivatives . Employ P95/P1 respirators for low-level exposure and OV/AG/P99 respirators for higher risks, alongside chemical-resistant gloves and fume hoods . Monitor decomposition temperatures via Differential Scanning Calorimetry (DSC) to avoid thermal hazards .

Q. What analytical techniques are critical for confirming the structural integrity of synthesized benzamide derivatives?

  • Methodological Answer : Use 1H/13C NMR to verify substituent positions and coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) . Elemental analysis (C, H, N) ensures purity (>95% match between calculated and observed values). High-Performance Liquid Chromatography (HPLC) with UV detection can resolve enantiomeric impurities . For intermediates, track reaction progress via Thin-Layer Chromatography (TLC) using silica gel plates .

Advanced Research Questions

Q. How should conflicting data on the mutagenicity of benzamide derivatives be analyzed and resolved?

  • Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., Ames II vs. traditional Ames tests) or structural variations. Compare results with structurally analogous compounds (e.g., benzyl chloride as a reference ). Validate findings using orthogonal mutagenicity assays (e.g., in vitro micronucleus tests) and cross-reference with databases like OECD QSAR Toolbox. If no data exists (as noted in ), prioritize in silico predictions (e.g., DEREK Nexus) followed by empirical validation .

Q. What methodologies are recommended for characterizing the physical and chemical properties of benzamide derivatives when data is unavailable?

  • Methodological Answer : Determine melting points via DSC (e.g., decomposition observed at ~150°C in ). Measure solubility using shake-flask methods in solvents like acetonitrile or dichloromethane . Log Pow (octanol-water partition coefficient) can be estimated via HPLC retention times or computational tools (e.g., ChemAxon). For stability, conduct accelerated degradation studies under varied pH, temperature, and light conditions .

Q. How can researchers address discrepancies between computational predictions and experimental data in benzamide derivative stability?

  • Methodological Answer : Use multi-model computational approaches (e.g., density functional theory (DFT) for bond dissociation energies and molecular dynamics for conformational stability). Validate with experimental techniques like thermogravimetric analysis (TGA) and isothermal calorimetry. Non-linear regression models (e.g., one-phase exponential decay in GraphPad Prism) can reconcile kinetic data with theoretical predictions .

Key Considerations for Experimental Design

  • Risk Mitigation : Pre-screen intermediates for thermal instability using DSC .
  • Data Gaps : Prioritize empirical characterization when literature data is absent (e.g., acute toxicity in ).
  • Method Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

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